molecular formula C12H15NO2 B603797 2-(3-Phenylpyrrolidin-1-yl)acetic acid CAS No. 1083299-34-6

2-(3-Phenylpyrrolidin-1-yl)acetic acid

Cat. No.: B603797
CAS No.: 1083299-34-6
M. Wt: 205.25g/mol
InChI Key: ACXOIDBFMZDERH-UHFFFAOYSA-N
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Description

2-(3-Phenylpyrrolidin-1-yl)acetic acid, with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol, is a chemical compound of significant interest in organic and medicinal chemistry research . Its structure, which features a pyrrolidine ring linked to a phenyl group and an acetic acid moiety, makes it a valuable versatile building block for chemical synthesis . This compound is particularly useful in the field of medicinal chemistry, where it serves as a crucial intermediate in the design and development of new pharmaceutical agents . The presence of both nitrogen and oxygen functionalities within the molecule allows for further derivatization, enabling researchers to create a diverse array of complex molecular structures for screening and development purposes . The compound should be stored in a refrigerator at 2-8°C to maintain stability . This product is intended for research purposes only and is strictly not for human or animal use .

Properties

IUPAC Name

2-(3-phenylpyrrolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)9-13-7-6-11(8-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXOIDBFMZDERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Alkylation with Halogenated Acetic Acid Derivatives

A widely employed strategy involves the alkylation of 3-phenylpyrrolidine with chloroacetic acid or its derivatives. The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) under basic conditions to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic substitution. For example, treatment of 3-phenylpyrrolidine with ethyl chloroacetate in the presence of potassium carbonate yields ethyl 2-(3-phenylpyrrolidin-1-yl)acetate, which is subsequently hydrolyzed to the target acid using aqueous NaOH or HCl.

Optimization Insights :

  • Solvent Choice : DMF enhances reaction rates due to its high polarity, but ethanol is preferred for scalability and ease of workup.

  • Temperature : Reactions conducted at 60–80°C achieve >80% conversion within 6–8 hours, while room-temperature conditions require prolonged durations (24–48 hours).

Cyclization of Amino Acid Precursors

Ring-Closing of 4-Aminobutyric Acid Derivatives

A patent-pending method (RU2629117C1) describes the cyclization of potassium 3-phenyl-4-aminobutyrate with chloroacetamide in ethanol under reflux (65–70°C). The reaction proceeds via nucleophilic attack of the amine on the chloroacetamide, followed by intramolecular cyclization to form the pyrrolidine ring. The intermediate 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide is hydrolyzed to the carboxylic acid using concentrated HCl (Scheme 1).

Scheme 1 :

  • Alkylation :
    3-Phenyl-4-aminobutyric acid+ClCH2CONH2KOH, EtOH2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetamide\text{3-Phenyl-4-aminobutyric acid} + \text{ClCH}_2\text{CONH}_2 \xrightarrow{\text{KOH, EtOH}} \text{2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetamide}

  • Hydrolysis :
    2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetamideHCl, H2O2-(3-Phenylpyrrolidin-1-yl)acetic acid\text{2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetamide} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-(3-Phenylpyrrolidin-1-yl)acetic acid}

Key Data :

  • Yield : 44–63% after recrystallization.

  • Purity : >95% (HPLC).

Reductive Amination Approaches

Condensation of Aldehydes with Amino Acids

A two-step protocol involves the reductive amination of 3-phenylpyrrolidine-2-carbaldehyde with glycine derivatives. The aldehyde reacts with glycine ethyl ester in the presence of NaBH3_3CN to form an imine intermediate, which is reduced to the secondary amine. Subsequent ester hydrolysis with LiOH affords the target acid.

Advantages :

  • Stereocontrol : Enantioselective synthesis is achievable using chiral catalysts (e.g., L-proline).

  • Functional Group Tolerance : Compatible with ester, nitrile, and aryl halide substituents.

Use of Protecting Groups in Synthesis

Boc-Protected Intermediates

To prevent unwanted side reactions during alkylation, the pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. For instance, Boc-3-phenylpyrrolidine is treated with ethyl bromoacetate under Mitsunobu conditions (DIAD, PPh3_3), followed by deprotection with TFA and hydrolysis.

Conditions :

  • Alkylation : DIAD, PPh3_3, THF, 0°C to room temperature.

  • Deprotection : TFA/DCM (1:1), 2 hours.

  • Yield : 68–72% over three steps.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.32–7.25 (m, 5H, Ph), 3.71 (s, 2H, CH2_2CO), 3.02–2.94 (m, 2H, pyrrolidine-H), 2.68–2.60 (m, 2H, pyrrolidine-H), 2.45–2.35 (m, 1H, pyrrolidine-H), 1.92–1.82 (m, 2H, pyrrolidine-H).

  • IR (KBr): 1715 cm1^{-1} (C=O), 1602 cm1^{-1} (C-N).

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage
Direct Alkylation72%8 hoursScalability
Cyclization63%12 hoursNo protecting groups required
Reductive Amination68%24 hoursStereoselectivity
Boc-Protected Route70%18 hoursHigh purity

Applications and Derivative Synthesis

The carboxylic acid group enables further functionalization, including:

  • Amide Formation : Coupling with amines using EDC/HOBt to generate bioactive analogs.

  • Esterification : Conversion to methyl or ethyl esters for prodrug development .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2-(3-Phenylpyrrolidin-1-yl)acetic acid is primarily valued for its role in synthesizing pharmaceutical compounds. It has been utilized in the development of various therapeutic agents due to its ability to modify biological activity through structural derivatization.

Key Applications :

  • Synthesis of Analogs : The compound can be modified to create analogs that exhibit enhanced pharmacological properties, such as increased potency or reduced side effects.
  • Drug Discovery : It serves as a scaffold in drug discovery programs aimed at identifying new treatments for various diseases, including inflammatory conditions and cancer.

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that certain derivatives possess antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans.
CompoundZone of Inhibition (mm)Concentration (µg/ml)
3a17100
3b14100
3c1575
3d1275

Inhibitory Activity

The compound has been investigated for its inhibitory effects on various enzymes, notably matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and disease progression.

CompoundIC50 (µM)
Compound A (analog)11.5 ± 1.3
Compound B (analog)0.18 ± 0.03

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of new derivatives of the compound demonstrated promising antimicrobial activity. The derivatives were tested against standard bacterial strains, revealing significant inhibition zones compared to control groups.

Case Study 2: Anti-inflammatory Potential

Another investigation highlighted the anti-inflammatory properties of certain derivatives in models of inflammatory bowel disease. These compounds showed effectiveness in modulating immune responses by targeting chemokine pathways.

Mechanism of Action

The mechanism of action of 2-(3-Phenylpyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-(Pyridin-3-yl)acetic Acid

  • Structure: Replaces the pyrrolidine ring with a pyridine ring, yielding a heteroaromatic system (CAS: 501-81-5; C₇H₇NO₂; MW: 137.14 g/mol) .
  • Safety Profile : Classified under EU-GHS/CLP as:
    • Acute toxicity (Category 4) for oral, dermal, and inhalation exposure.
    • Requires protective measures (gloves, eye protection) during handling .
  • Stability: Stable under normal conditions but incompatible with strong acids, bases, and oxidizing agents .

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic Acid

  • Structure: Contains a hydroxymethyl group on the pyrrolidine ring (CAS: 155681-21-3; C₇H₁₃NO₃; MW: 159.19 g/mol) .
  • Applications : Likely serves as a chiral building block in organic synthesis due to the hydroxymethyl substituent, enabling further functionalization.

2-[3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic Acid

  • Structure : A pyrazolo-pyridine hybrid with cyclopropyl, ethyl, and trifluoromethyl groups (CAS: 1018125-49-9; C₁₄H₁₃F₃N₂O₂; MW: 306.26 g/mol) .
  • Applications : The trifluoromethyl group enhances metabolic stability, making this compound relevant in pharmaceutical research for kinase inhibitors or antiviral agents.

2-[2-(Pyrrolidin-1-yl)phenyl]acetic Acid

  • Structure: Phenyl ring directly attached to the pyrrolidine nitrogen (CAS: 136916-22-8; C₁₂H₁₅NO₂; MW: 205.26 g/mol) .
  • Key Difference: The phenyl group at the 2-position (vs.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Safety Profile (GHS)
2-(3-Phenylpyrrolidin-1-yl)acetic Acid 1220027-75-7 C₁₂H₁₅NO₂ 205.26 3-phenylpyrrolidine, acetic acid Not available
2-(Pyridin-3-yl)acetic Acid 501-81-5 C₇H₇NO₂ 137.14 Pyridine ring, acetic acid Acute Toxicity (Category 4)
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic Acid 155681-21-3 C₇H₁₃NO₃ 159.19 Hydroxymethylpyrrolidine, acetic acid Not available
2-[3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic Acid 1018125-49-9 C₁₄H₁₃F₃N₂O₂ 306.26 Pyrazolo-pyridine, trifluoromethyl Not available
2-[2-(Pyrrolidin-1-yl)phenyl]acetic Acid 136916-22-8 C₁₂H₁₅NO₂ 205.26 2-phenylpyrrolidine, acetic acid Not available

Research Findings and Key Differences

  • Structural Impact on Properties: The pyridine ring in 2-(pyridin-3-yl)acetic acid introduces aromaticity and basicity, contrasting with the non-aromatic, flexible pyrrolidine in the target compound . Trifluoromethyl groups (e.g., in the pyrazolo-pyridine derivative) enhance lipophilicity and metabolic resistance, critical for drug candidates . Substituent Position: The 3-phenyl vs. 2-phenyl configuration in pyrrolidine derivatives (CAS 1220027-75-7 vs. 136916-22-8) may influence conformational preferences and intermolecular interactions .
  • Safety and Handling :

    • 2-(Pyridin-3-yl)acetic acid has well-documented toxicity (Category 4), necessitating strict safety protocols . In contrast, safety data for this compound remain unreported, highlighting a gap in current research .

Biological Activity

2-(3-Phenylpyrrolidin-1-yl)acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Neuroprotective Effects

Recent studies indicate that derivatives of pyrrolidine, including this compound, exhibit significant neuroprotective properties. In a study involving a rat model of ischemic brain injury, the compound demonstrated an ability to improve cognitive function and reduce neurological deficits. Specifically, it was shown to enhance exploratory behavior and reduce anxiety in treated rats compared to control groups .

Key Findings:

  • Model Used: Rat model of acute focal cerebral ischemia.
  • Dosage: Administered intraperitoneally at 125 mg/kg body weight.
  • Results: Improved animal behavior, reduced neurological deficits, and significant anxiety reduction were observed .

Analgesic and Anti-inflammatory Properties

The compound has also been investigated for its analgesic and anti-inflammatory effects. A study focused on synthesizing Michael adducts from related compounds highlighted their potential as analgesic drugs. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Table 1: Summary of Biological Activities

Activity TypeModel/MethodologyKey Findings
NeuroprotectionIschemic rat modelImproved cognitive function, reduced anxiety
AnalgesicIn vitro assaysInhibition of COX enzymes
Anti-inflammatoryIn vivo modelsReduced inflammatory markers

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. SAR studies suggest that modifications to the pyrrolidine ring and the introduction of various substituents can enhance potency against specific biological targets.

Key Insights:

  • The presence of phenyl groups enhances binding affinity to target receptors.
  • Modifications at the nitrogen position of the pyrrolidine ring can significantly alter pharmacodynamics and pharmacokinetics .

Case Study 1: Neuroprotective Effects in Ischemia

In a controlled experiment, researchers administered this compound to rats subjected to middle cerebral artery occlusion (MCAO). The results indicated that treated rats showed a marked improvement in motor functions and cognitive recovery compared to saline controls. MRI assessments further supported these findings, showing reduced infarct size in treated animals .

Case Study 2: Analgesic Potential

Another study explored the analgesic potential of related pyrrolidine derivatives using both in vitro and in vivo models. The compounds exhibited significant inhibition of COX enzymes, suggesting their utility as anti-inflammatory agents. This aligns with findings from SAR analyses indicating that specific structural modifications can enhance analgesic efficacy .

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